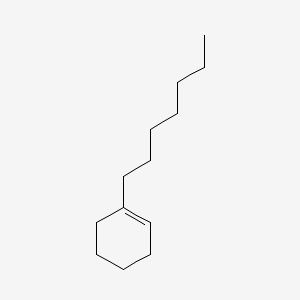

1-Heptylcyclohexene

Description

1-Heptylcyclohexene (CAS 15232-86-7) is an organic compound featuring a cyclohexene ring substituted with a heptyl group at the 1-position. Its molecular formula is C₁₃H₂₄, with a molecular weight of 178.87 g/mol .

Properties

CAS No. |

15232-86-7 |

|---|---|

Molecular Formula |

C13H24 |

Molecular Weight |

180.33 g/mol |

IUPAC Name |

1-heptylcyclohexene |

InChI |

InChI=1S/C13H24/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h11H,2-10,12H2,1H3 |

InChI Key |

XDUFGMTUKHRHSO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1=CCCCC1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Heptylcyclohexene can be achieved through various synthetic routes. One common method involves the alkylation of cyclohexene with heptyl halides under the presence of a strong base . The reaction typically requires an inert atmosphere and elevated temperatures to proceed efficiently. Industrial production methods may involve catalytic hydrogenation of heptyl-substituted cyclohexadienes or other related intermediates .

Chemical Reactions Analysis

1-Heptylcyclohexene undergoes several types of chemical reactions, including:

Substitution: Electrophilic substitution reactions can occur at the cyclohexene ring, especially under acidic conditions.

Common reagents and conditions used in these reactions include strong oxidizing agents , hydrogen gas with metal catalysts , and acidic or basic environments . The major products formed from these reactions are typically heptyl-substituted cyclohexanones, cyclohexanols, and cyclohexanes .

Scientific Research Applications

1-Heptylcyclohexene has various applications in scientific research:

Mechanism of Action

The mechanism by which 1-Heptylcyclohexene exerts its effects depends on the specific reaction or application. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products . In biological systems, its derivatives may interact with cellular enzymes and receptors , modulating various biochemical pathways .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural features of 1-heptylcyclohexene with structurally related cyclohexene derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group(s) |

|---|---|---|---|---|

| This compound | 15232-86-7 | C₁₃H₂₄ | 178.87 | Cyclohexene, heptyl chain |

| 1-Phenylcyclohexene | 771-98-2 | C₁₂H₁₄ | 158.24 | Cyclohexene, phenyl group |

| 1-Acetylcyclohexene | 932-66-1 | C₈H₁₂O | 124.18 | Cyclohexene, acetyl group |

| 4-Heptylcyclohexanone | 16618-75-0 | C₁₃H₂₄O | 196.33 | Cyclohexanone, heptyl chain |

| Undecylcyclohexane | 54105-66-7 | C₁₇H₃₄ | 238.45 | Saturated cyclohexane, undecyl chain |

Key Observations :

- This compound and Undecylcyclohexane share long alkyl chains, but the former’s unsaturated cyclohexene ring increases reactivity .

- 1-Phenylcyclohexene and 1-Acetylcyclohexene introduce aromatic or electron-withdrawing groups, altering polarity and reaction pathways .

- 4-Heptylcyclohexanone contains a ketone group, enabling hydrogen bonding and nucleophilic reactions .

Physical Properties

- Solubility: this compound and Undecylcyclohexane are hydrophobic due to their long alkyl chains, favoring non-polar solvents . 1-Acetylcyclohexene and 4-Heptylcyclohexanone exhibit higher polarity, enhancing solubility in polar aprotic solvents .

- Boiling/Melting Points: Longer chains (e.g., heptyl, undecyl) increase boiling points. For example, 4-Heptylcyclohexanone (MW 196.33) likely has a higher boiling point than this compound due to ketone polarity .

Chemical Reactivity

- Alkene Reactivity :

- This compound undergoes addition reactions (e.g., hydrogenation, halogenation) at the double bond. Similar to 1-ethylcyclohexene, it may participate in alkoxylation to form ether derivatives .

- 1-Phenylcyclohexene ’s aromatic ring facilitates electrophilic substitution (e.g., nitration, sulfonation) .

- Ketone Reactivity: 4-Heptylcyclohexanone undergoes typical ketone reactions, such as nucleophilic addition (e.g., Grignard reactions) and oxidation .

- Saturated Analog :

- Undecylcyclohexane is chemically inert compared to unsaturated derivatives, making it suitable for lubricants or solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.